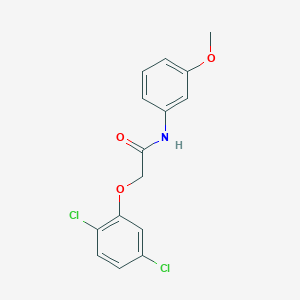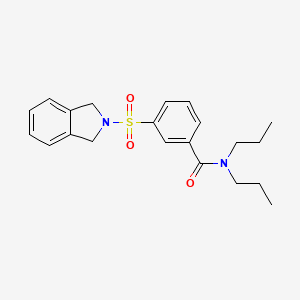
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide and related compounds often involves the construction of the 1,2,4-triazole ring, which is a crucial structural feature. Such processes may include cycloaddition reactions, nucleophilic substitutions, or the use of precursors like 3-amino-1,2,4-triazole as starting materials for further functionalization. Recent literature highlights various synthetic routes, emphasizing the importance of optimizing conditions for achieving high yields and desired selectivity (Saini & Dwivedi, 2014).
Molecular Structure Analysis
The molecular structure of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide includes the 1,2,4-triazole ring, which is characterized by its nitrogen content and potential for hydrogen bonding, impacting its interaction with biological targets. Studies involving crystallography and molecular modeling provide insights into the conformations and electronic structure, facilitating understanding of its reactivity and binding properties (Tothadi et al., 2013).
Chemical Reactions and Properties
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide's chemical behavior is influenced by its functional groups. The amino and methoxy groups present offer sites for reactions such as acylation, alkylation, or sulfonation, expanding its derivative spectrum. Moreover, the triazole core itself can participate in nucleophilic substitution reactions, contributing to its versatility in synthetic chemistry (Gomha et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide, are crucial for its application in different fields. These properties are affected by the molecular structure, particularly the presence of polar functional groups and the aromatic system, determining its phase behavior and interaction with solvents (Zamora & Hidalgo, 2015).
Chemical Properties Analysis
The compound’s chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming hydrogen bonds, are integral for its incorporation into larger molecules or for its activity as a ligand in metal complexes. These properties are often explored through computational chemistry and spectroscopic methods to predict behavior in various chemical environments (Kaushik et al., 2019).
Applications De Recherche Scientifique
Antimicrobial Properties
A significant application of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide is in antimicrobial therapy. Research by Desai et al. (2013) highlighted the synthesis of similar compounds and their effectiveness against various bacterial and fungal infections, suggesting potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Bektaş et al. (2010) also synthesized novel triazole derivatives and found them to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Potential
The synthesis of related compounds has shown promising results in cancer treatment research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested them against various cancer cell lines, finding some of the compounds to exhibit significant anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, Kim et al. (2011) reported the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives showing antiproliferative activities against melanoma cells (Kim, Kim, Lee, Yu, & Hah, 2011).
Antioxidant Properties
Compounds akin to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide have also been studied for their antioxidant properties. Perin et al. (2018) prepared N-arylbenzamides and evaluated their antioxidant capacity, finding that these compounds exhibit improved antioxidative properties relative to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Antiviral Activities
Research has also explored the antiviral potential of related compounds. Ji et al. (2013) synthesized N-phenylbenzamide derivatives and assayed their activities against Enterovirus 71, finding that certain compounds were active at low micromolar concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Propriétés
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)14(22)18-16-19-15(17)21(20-16)11-7-3-2-4-8-11/h2-10H,1H3,(H3,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZJXZVGSEEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)


![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)
![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)